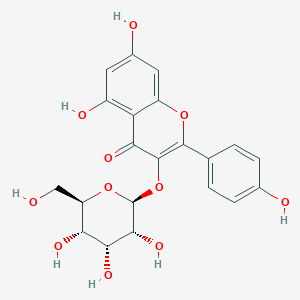
kaempferol 3-O-beta-D-allopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kaempferol 3-O-beta-D-allopyranoside is a glycosyloxyflavone that is kaempferol attached to a beta-D-allopyranosyl moiety at position 3 via a glycosidic linkage. It has a role as a plant metabolite and a metabolite. It is a monosaccharide derivative, a trihydroxyflavone and a glycosyloxyflavone. It derives from a beta-D-allose and a kaempferol.
Scientific Research Applications
Phytochemical Properties and Anti-aggregation Activity
- A study on the leek, Allium porrum L., identified kaempferol 3-O-beta-D-allopyranoside as one of the flavonoid glycosides based on the kaempferol aglycone. The isolated compounds demonstrated human platelet anti-aggregation activity, highlighting their potential in cardiovascular health applications (Fattorusso et al., 2001).
Antioxidant and Anti-inflammatory Effects
- Research has shown that kaempferol and its glycoside derivatives possess antioxidant properties. A study involving HL-60 cells treated with etoposide found that kaempferol and its derivatives modulated the expression level of genes related to oxidative stress reduction. This indicates their potential in managing oxidative stress-related conditions (Kluska et al., 2022).
- Another study highlighted the ability of kaempferol glycoside derivatives to suppress inflammatory responses in lipopolysaccharide-stimulated RAW264.7 cells, suggesting their role in anti-inflammatory therapies (Hwang et al., 2019).
Anticancer Activity
- Kaempferol and its glycoside derivatives have shown potential in cancer research. They are known to exert antitumor properties by affecting proliferation and apoptosis of cancer cells, as demonstrated in studies involving human promyelocytic leukemia (HL-60) cells (Kluska et al., 2021).
- Additionally, kaempferol's anticancer effect is mediated through different modes of action, including anti-proliferation, apoptosis induction, and the generation of reactive oxygen species (ROS). This is supported by its impact on molecular targets such as p53 and STAT3 (Rajendran et al., 2014).
Cytoprotective and Antidiabetic Effects
- A 2011 study revealed kaempferol's cytoprotective effects on pancreatic beta-cells, suggesting its potential in the management of type 2 diabetes. It improved viability, inhibited cellular apoptosis, and enhanced insulin secretory function in beta-cells exposed to chronic high glucose (Zhang & Liu, 2011).
Potential in Neuroprotective Therapies
- Kaempferol has also been studied for its neuroprotective effects. A study involving rotenone-mediated acute toxicity models found that kaempferol enhanced mitochondrial turnover by autophagy, which could have implications for Parkinson's disease treatment (Filomeni et al., 2012).
properties
Molecular Formula |
C21H20O11 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17-,18-,21+/m1/s1 |
InChI Key |
JPUKWEQWGBDDQB-IDRAQACASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8H-cyclopenta[a]acenaphthylene](/img/structure/B1252803.png)

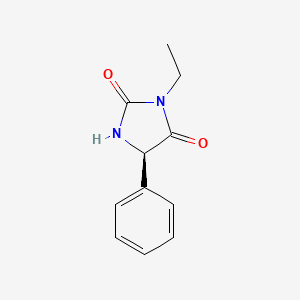

![[(1R,2R,4S,7R,8S,11R,12R,13S,18R)-7-(furan-3-yl)-1,8,12,17,17-pentamethyl-5,15,20-trioxo-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icosan-13-yl] acetate](/img/structure/B1252808.png)
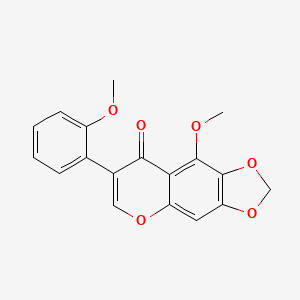
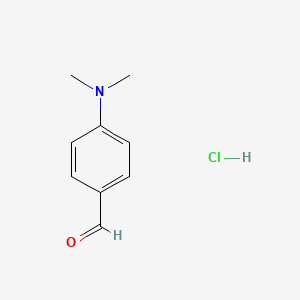
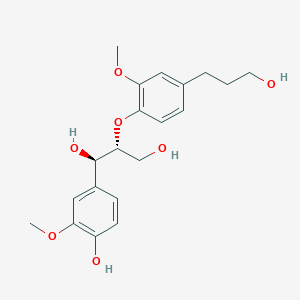

![methyl (1S,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1252822.png)
![4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1252823.png)